2-Amino-2-methylbutanenitrile hydrochloride

Description

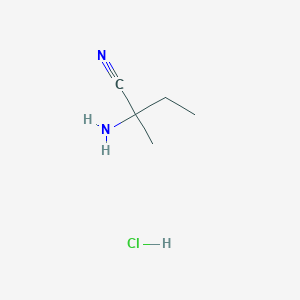

Chemical Structure: 2-Amino-2-methylbutanenitrile hydrochloride (CAS: Not explicitly listed in evidence) is a nitrile derivative with a branched alkyl chain and an amine group, protonated as a hydrochloride salt. Its structure includes a central carbon bonded to a methyl group, an amino group, a nitrile group, and an ethyl chain. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, owing to its reactive nitrile moiety and stable branched backbone .

Properties

IUPAC Name |

2-amino-2-methylbutanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-3-5(2,7)4-6;/h3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEICJISPBNHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-37-2 | |

| Record name | Butanenitrile, 2-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-methylbutanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbutanenitrile hydrochloride typically involves the reaction of 2-Amino-2-methylbutanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The general reaction can be represented as follows:

2-Amino-2-methylbutanenitrile+Hydrochloric acid→2-Amino-2-methylbutanenitrile hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrile oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted amines and other derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: It serves as a crucial building block in organic synthesis, enabling the construction of complex organic molecules.

- Reagent in Reactions: The compound is employed as a reagent in various organic reactions, including oxidation and reduction processes.

Biology

- Enzyme Mechanisms: It is utilized in the study of enzyme mechanisms and protein interactions, aiding in understanding biochemical pathways.

- Biological Activity Studies: Research is ongoing to explore its interactions with biomolecules, which may reveal potential therapeutic applications.

Medicine

- Therapeutic Potential: Investigated for its potential role as a precursor in drug synthesis, particularly in developing pharmaceuticals targeting specific biological pathways.

- Pharmaceutical Intermediates: It is used in the production of specialty chemicals that may have medicinal properties.

Industrial Applications

- Production of Specialty Chemicals: The compound is employed in manufacturing various specialty chemicals and materials, contributing to diverse industrial processes.

- Agrochemical Synthesis: It acts as an intermediate in the synthesis of agrochemicals, enhancing agricultural productivity.

Case Studies

-

Case Study: Enzyme Interaction Studies

- Researchers investigated the interaction of 2-Amino-2-methylbutanenitrile hydrochloride with specific enzymes involved in metabolic pathways. The study revealed significant insights into enzyme kinetics and substrate specificity.

-

Case Study: Drug Development

- In a pharmaceutical research setting, this compound was used as an intermediate for synthesizing novel drug candidates targeting neurological disorders. The resulting compounds showed promising bioactivity in preclinical trials.

-

Case Study: Industrial Chemical Production

- A study on the industrial application of this compound highlighted its role in producing specialty polymers. The findings demonstrated enhanced properties in materials synthesized using this compound compared to traditional methods.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanenitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can engage in electrophilic interactions. These properties make it a valuable tool in studying biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 2-amino-2-methylbutanenitrile hydrochloride with structurally related compounds from the provided evidence:

Physicochemical and Reactivity Differences

- Nitrile vs. Ester Functional Groups: Nitriles (e.g., this compound) exhibit higher thermal stability and resistance to hydrolysis compared to esters (e.g., methyl 2-amino-2-methylbutanoate hydrochloride). Esters are more prone to nucleophilic attack, enabling applications in prodrug design . Nitriles are often intermediates in the synthesis of amines, amides, or carboxylic acids via hydrolysis, while esters serve as protecting groups or precursors for carboxylic acids .

- Shorter-chain analogs like 2-amino-2-methylpropanenitrile (C3 backbone) may exhibit higher solubility in polar solvents due to reduced hydrophobic interactions .

- Aromatic vs. Aliphatic Backbones: 2-Amino-2-phenylacetonitrile (CAS: 16750-42-8) introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding but reducing solubility in aqueous media compared to aliphatic analogs .

Biological Activity

2-Amino-2-methylbutanenitrile hydrochloride, with the CAS number 50846-37-2, is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article explores its biological activity, focusing on its pharmacological properties, toxicological data, and relevant case studies.

- Molecular Formula : C5H10N2

- Molecular Weight : 98.146 g/mol

- Density : 0.907 g/cm³

- Boiling Point : 193.3°C at 760 mmHg

- Flash Point : 70.7°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Toxicological Effects :

- Pharmacological Applications :

- Neurobiological Implications :

Case Study 1: Toxicity Assessment

A study assessed the acute toxicity of this compound using various animal models. The findings revealed significant adverse effects at high doses, including behavioral changes and physiological stress responses. The study emphasized the importance of understanding dosage when considering therapeutic applications.

| Dose (mg/kg) | Observed Effects |

|---|---|

| 10 | Mild sedation |

| 50 | Significant behavioral changes |

| 100 | Severe physiological stress |

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related compounds in vitro, suggesting that derivatives of amino nitriles could inhibit COX-2 enzyme activity, a key player in inflammatory responses. The IC50 values for related compounds were found to be comparable to established anti-inflammatory drugs.

| Compound | IC50 (µM) |

|---|---|

| Compound A (similar) | 0.04 ± 0.01 |

| Compound B (similar) | 0.04 ± 0.02 |

| Celecoxib (standard) | 0.04 ± 0.01 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-methylbutanenitrile hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Strecker synthesis. For example, reacting 2-amino-2-methylbutanenitrile with hydrochloric acid under controlled temperature (0–5°C) in anhydrous conditions can yield the hydrochloride salt. Reaction optimization includes monitoring pH (maintained below 3.0) and using inert gas purging to prevent oxidation. Purification via recrystallization in ethanol/water mixtures improves yield (>85%) and purity (>95%) .

Q. What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30). Detection at 210 nm ensures sensitivity for nitrile and amine groups. Linearity (R² > 0.999) and recovery rates (98–102%) validate the method .

- NMR : ¹H NMR (D₂O) shows peaks at δ 1.45 (s, 6H, -CH₃), δ 3.20 (s, 2H, -CH₂CN), and δ 4.10 (br, 2H, -NH₂). Discrepancies in integration ratios may indicate impurities .

- TLC : Silica gel plates with n-butanol/acetic acid/water (4:1:1) can monitor reaction progress (Rf ≈ 0.5) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Emergency Protocols : For spills, neutralize with 5% sodium bicarbonate and collect residues mechanically .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions, and what decomposition products should be monitored?

- Methodological Answer : Stability studies show:

- Acidic Conditions (pH < 3) : Stable for >30 days at 25°C.

- Alkaline Conditions (pH > 8) : Rapid hydrolysis to 2-amino-2-methylbutanoic acid (confirmed via LC-MS, m/z 132.1) within 24 hours .

- Thermal Degradation : At 60°C, decomposition yields trace amounts of cyanide (detected via ion chromatography; limit: <0.1 ppm). Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-reference IR (C≡N stretch ~2240 cm⁻¹) with HPLC purity assays.

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm nitrile group integrity in NMR .

- X-ray Crystallography : Resolve ambiguous NOE effects in stereoisomeric derivatives .

Q. What are the applications of this compound in synthesizing chiral intermediates for pharmaceutical research?

- Methodological Answer :

- Chiral Resolution : Use (-)-menthol as a resolving agent to separate enantiomers (e.e. >98%) for asymmetric synthesis of β-amino alcohols .

- Peptide Mimetics : Incorporate into peptidomimetic scaffolds via Ugi reactions (e.g., with aldehydes and isocyanides) to study protease inhibition .

- Metal Catalysis : Employ Cu(I)-catalyzed click chemistry to generate triazole-linked prodrugs with enhanced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.